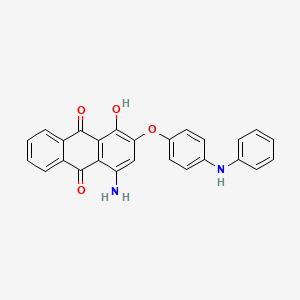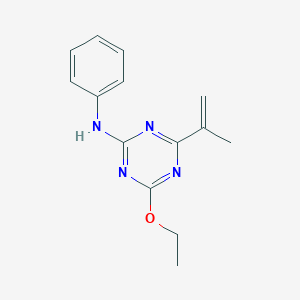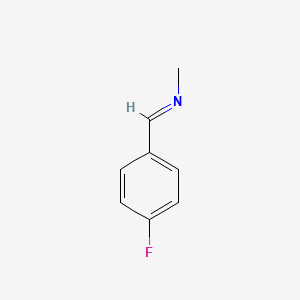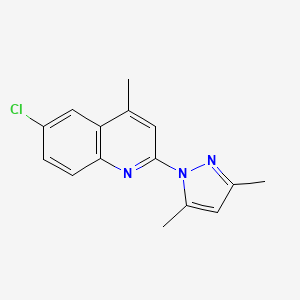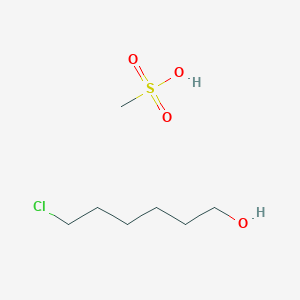
6-Chlorohexan-1-ol;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chlorohexan-1-ol is a chemical compound with the molecular formula C6H13ClOThis compound is a clear, colorless to pale yellow liquid with a molecular weight of 136.62 g/mol .
Métodos De Preparación
6-Chlorohexan-1-ol can be synthesized through various synthetic routes. One common method involves the reaction of hexanol with thionyl chloride (SOCl2) to produce 6-chlorohexan-1-ol. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Análisis De Reacciones Químicas
6-Chlorohexan-1-ol undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as sodium bromide (NaBr) in the presence of N,N-dimethylformamide (DMF) to form 6-bromohexan-1-ol.
Oxidation Reactions: It can be oxidized to form 6-chlorohexanoic acid using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Reduction Reactions: It can be reduced to form hexan-1-ol using reducing agents such as lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
6-Chlorohexan-1-ol has various applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 6-Chlorohexan-1-ol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of different products. The compound can also interact with cellular membranes, affecting their permeability and function .
Comparación Con Compuestos Similares
6-Chlorohexan-1-ol can be compared with other similar compounds, such as:
6-Chlorohexan-1-amine: This compound has a similar structure but contains an amine group instead of a hydroxyl group.
6-Bromohexan-1-ol: This compound is similar but contains a bromine atom instead of a chlorine atom.
Hexan-1-ol: This compound is similar but lacks the halogen atom, making it less reactive in certain chemical reactions.
The uniqueness of 6-Chlorohexan-1-ol lies in its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in various synthetic processes .
Propiedades
Número CAS |
93847-88-2 |
|---|---|
Fórmula molecular |
C7H17ClO4S |
Peso molecular |
232.73 g/mol |
Nombre IUPAC |
6-chlorohexan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C6H13ClO.CH4O3S/c7-5-3-1-2-4-6-8;1-5(2,3)4/h8H,1-6H2;1H3,(H,2,3,4) |
Clave InChI |
XQOXLWTYDHGIFA-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C(CCCCl)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


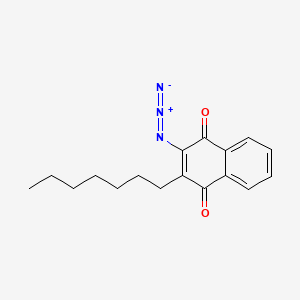
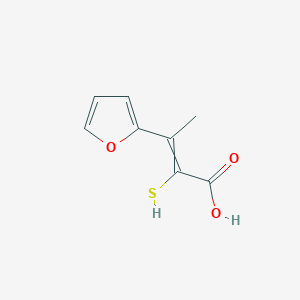
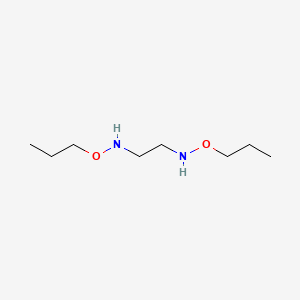
![N,N-Dimethyl-N'-{4-[(1H-pyrazol-1-yl)methoxy]phenyl}urea](/img/structure/B14339475.png)

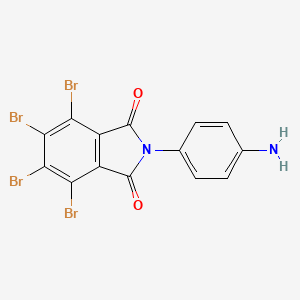
![Bis[2-(4-nitrophenoxy)propan-2-yl]diazene](/img/structure/B14339493.png)
![N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B14339498.png)
